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Compound of Interest

Compound Name: SDZ 220-581

cat. No.: B1662210

Technical Guide: SDZ 220-581

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate
(NMDA) receptor.[1][2] As a member of the biphenyl-derivatives of 2-amino-7-phosphono-
heptanoic acid class of compounds, it exhibits high affinity for the glutamate recognition site on
the NMDA receptor complex.[3] This technical guide provides a comprehensive overview of the
physicochemical properties, mechanism of action, experimental protocols, and relevant
signaling pathways of SDZ 220-581.

Physicochemical Properties

The fundamental physicochemical properties of SDZ 220-581 are summarized in the table
below, providing essential data for experimental design and execution.
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Property Value References
CAS Number 174575-17-8 [1103114]
Molecular Weight 369.74 g/mol [1][4]
Molecular Formula C16H17CINO5SP [11[3]

(2S)-2-amino-3-[3-(2-
chlorophenyl)-5-

IUPAC Name pheny) [3]
(phosphonomethyl)phenyl]prop

anoic acid

(S)-a-Amino-2'-chloro-5-
Synonyms (phosphonomethyl)[1, 1'- [4]
biphenyl]-3-propanoic acid

Purity >98% (HPLC)

Store at room temperature
Storage ) [31[5]
(powder); -80°C (in solvent)

Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the NMDA receptor, a subtype of
ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] It
specifically binds to the glutamate recognition site, thereby preventing the binding of the
endogenous agonist glutamate and subsequent channel activation.[3] This inhibitory action is
characterized by a high binding affinity, with a reported pKi value of 7.7.[1][2][3][5]

Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage. By blocking
these receptors, SDZ 220-581 can mitigate glutamate-induced neurotoxicity and stabilize
aberrant neuronal activity.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of SDZ 220-581 at the NMDA
receptor.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.medchemexpress.com/SDZ-220-581.html
https://www.vulcanchem.com/product/vc0003519
https://www.calpaclab.com/sdz-220-581-min-98-hplc-10-mg/ala-s288333-10mg
https://www.medchemexpress.com/SDZ-220-581.html
https://www.calpaclab.com/sdz-220-581-min-98-hplc-10-mg/ala-s288333-10mg
https://www.medchemexpress.com/SDZ-220-581.html
https://www.vulcanchem.com/product/vc0003519
https://www.vulcanchem.com/product/vc0003519
https://www.calpaclab.com/sdz-220-581-min-98-hplc-10-mg/ala-s288333-10mg
https://www.vulcanchem.com/product/vc0003519
https://www.targetmol.com/compound/sdz%20220-581%20hydrochloride
https://www.benchchem.com/product/b1662210?utm_src=pdf-body
https://www.vulcanchem.com/product/vc0003519
https://www.vulcanchem.com/product/vc0003519
https://www.medchemexpress.com/SDZ-220-581.html
https://www.medchemexpress.com/sdz-220-581-ammonium-salt.html
https://www.vulcanchem.com/product/vc0003519
https://www.targetmol.com/compound/sdz%20220-581%20hydrochloride
https://www.benchchem.com/product/b1662210?utm_src=pdf-body
https://www.vulcanchem.com/product/vc0003519
https://www.benchchem.com/product/b1662210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Postsynaptic Membrane

Inhibition of
T l;revepts Ca2+ Influx
NMDA Receptor -2pening g, |
(Closed) .
- Neuroprotection
- Anticonvulsant Effects

Click to download full resolution via product page

Glutamate

SDZ 220-581 s

Glutamate
Binding Site

Mechanism of action of SDZ 220-581 at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections
outline methodologies for in vivo and in vitro studies involving SDZ 220-581.

In Vivo Anticonvulsant Activity Assessment

This protocol is based on the maximal electroshock seizure (MES) model in rodents, a
standard preclinical test for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant efficacy of SDZ 220-581.
Materials:

SDZ 220-581

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

Male OF-1 mice or rats[1]

Electroshock apparatus

Oral gavage needles

Procedure:
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o Preparation of Dosing Solution: Prepare a clear stock solution of SDZ 220-581 in DMSO.
Sequentially add the co-solvents (PEG300, Tween-80, and Saline) to achieve the final
desired concentration.[1] For example, to prepare a 1 mL working solution, add 100 pL of a
25.0 mg/mL DMSO stock solution to 400 uL PEG300, mix, then add 50 pL Tween-80, mix,
and finally add 450 pL Saline.[1] It is recommended to prepare the working solution fresh on
the day of the experiment.[1]

e Animal Dosing: Administer SDZ 220-581 orally to the animals at various doses (e.g., 3.2-32
mg/kg).[1] A control group should receive the vehicle only.

e MES Induction: At a predetermined time after administration (e.g., 1 hour to assess onset, or
up to 24 hours to assess duration of action), induce seizures by applying an electrical
stimulus via corneal or ear-clip electrodes.[1][3]

o Observation: Observe the animals for the presence or absence of a tonic hindlimb extension,
which indicates a maximal seizure.

o Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension
(ED50) can be calculated. Full protection against MES has been observed at oral doses of
10 mg/kg in both rats and mice.[3]

In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the
effects of SDZ 220-581.
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General workflow for in vivo experiments with SDZ 220-581.
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Pharmacological Data

The following table summarizes key pharmacological data for SDZ 220-581.

Parameter Value Species Assay References
Competitive

pKi 7.7 - NMDA receptor [L1[2113]1[5]
binding
Protection

ED50 < 3.2 mg/kg Mouse against MES-

induced seizures

, Full protection
Effective Dose 10 mg/kg Rat & Mouse ) [3]
against MES

Conclusion

SDZ 220-581 is a valuable research tool for investigating the role of NMDA receptors in various
physiological and pathological processes. Its high potency, oral activity, and long duration of
action make it a suitable compound for a range of in vivo studies, particularly in the fields of
epilepsy and neuroprotection. The data and protocols presented in this guide are intended to
support the design and implementation of robust scientific investigations into the therapeutic
potential of NMDA receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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